molecular formula C28H28N2O2 B12576787 (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine CAS No. 638261-01-5

(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine

Cat. No.: B12576787
CAS No.: 638261-01-5
M. Wt: 424.5 g/mol
InChI Key: ULNILMBTNHAFIN-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two benzyl ether groups attached to a central ethane-1,2-diamine backbone, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and (R,R)-1,2-diaminocyclohexane.

    Condensation Reaction: The 3-benzyloxybenzaldehyde undergoes a condensation reaction with (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalyst Optimization: Using highly efficient catalysts to speed up the reaction.

    Temperature Control: Maintaining optimal temperatures to maximize the reaction rate and minimize side reactions.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzyl ether groups can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The benzyl ether groups play a crucial role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the benzyl ether groups, making it less versatile in certain applications.

    (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine: Contains methoxy groups instead of benzyl ether groups, leading to different reactivity and applications.

Uniqueness

(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine is unique due to its benzyl ether groups, which enhance its solubility and reactivity. This makes it a valuable compound in asymmetric synthesis and catalysis, where selectivity and efficiency are crucial.

Properties

CAS No.

638261-01-5

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

(1R,2R)-1,2-bis(3-phenylmethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C28H28N2O2/c29-27(23-13-7-15-25(17-23)31-19-21-9-3-1-4-10-21)28(30)24-14-8-16-26(18-24)32-20-22-11-5-2-6-12-22/h1-18,27-28H,19-20,29-30H2/t27-,28-/m1/s1

InChI Key

ULNILMBTNHAFIN-VSGBNLITSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)[C@H]([C@@H](C3=CC(=CC=C3)OCC4=CC=CC=C4)N)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(C3=CC(=CC=C3)OCC4=CC=CC=C4)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.